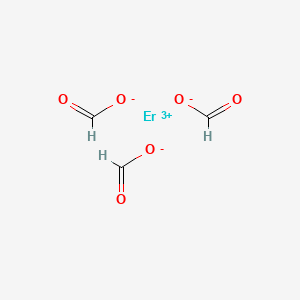
Erbium triformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium triformate is a chemical compound consisting of erbium, a rare earth element, and formate ions Erbium, symbolized as Er, belongs to the lanthanide series and is known for its unique optical and electronic properties Formate is the anion derived from formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium triformate can be synthesized through the reaction of erbium chloride with sodium formate in an aqueous solution. The reaction typically proceeds as follows:
ErCl3+3HCOONa→Er(HCOO)3+3NaCl
This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound as a precipitate.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Erbium triformate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form erbium oxide and carbon dioxide.
Reduction: Under certain conditions, this compound can be reduced to elemental erbium.
Substitution: The formate ions in this compound can be substituted with other anions, such as acetate or nitrate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used. The reaction conditions vary depending on the reducing agent.
Substitution: Substitution reactions often involve the use of corresponding acids or salts, such as acetic acid or sodium nitrate, under mild conditions.
Major Products
Oxidation: Erbium oxide (Er2O3) and carbon dioxide (CO2).
Reduction: Elemental erbium (Er).
Substitution: Erbium acetate, erbium nitrate, etc.
Scientific Research Applications
Erbium triformate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving epoxides and alcohols.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in photodynamic therapy and other medical applications.
Industry: Utilized in the production of advanced materials, such as erbium-doped fibers for telecommunications.
Mechanism of Action
The mechanism of action of erbium triformate in catalytic reactions involves its role as a Lewis acid. This compound can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in the ring-opening of epoxides, this compound activates the epoxide ring, allowing nucleophilic attack by alcohols or thiols .
Comparison with Similar Compounds
Similar Compounds
Erbium triflate: Another erbium compound with similar catalytic properties but different anions.
Erbium acetate: Similar in structure but with acetate ions instead of formate.
Erbium nitrate: Contains nitrate ions and is used in different applications.
Uniqueness
Erbium triformate is unique due to its specific combination of erbium and formate ions, which imparts distinct properties and reactivity. Its ability to act as a Lewis acid catalyst in various organic reactions sets it apart from other erbium compounds .
Properties
CAS No. |
15331-72-3 |
|---|---|
Molecular Formula |
C3H3ErO6 |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
erbium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Er/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
InChI Key |
DXMVWWWKXBBRCU-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















